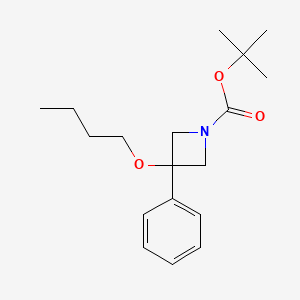
Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate is a complex organic compound that belongs to the azetidine class of heterocycles. Azetidines are four-membered nitrogen-containing rings that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method involves the condensation of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the nitrogen atom, allowing for selective reactions at other sites on the molecule. The compound can undergo deprotection under acidic conditions, revealing the active azetidine moiety, which can then interact with biological targets such as enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-iodoazetidine-1-carboxylate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbonate
Uniqueness
Tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate is unique due to its combination of a butoxy group, a phenyl group, and a Boc-protected azetidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other azetidine derivatives.
Eigenschaften
Molekularformel |
C18H27NO3 |
|---|---|
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
tert-butyl 3-butoxy-3-phenylazetidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-5-6-12-21-18(15-10-8-7-9-11-15)13-19(14-18)16(20)22-17(2,3)4/h7-11H,5-6,12-14H2,1-4H3 |
InChI-Schlüssel |
ODTUHYVGMNATBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
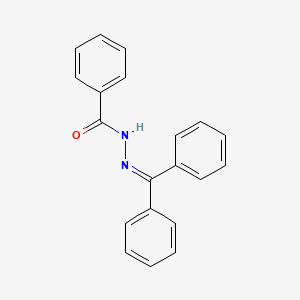
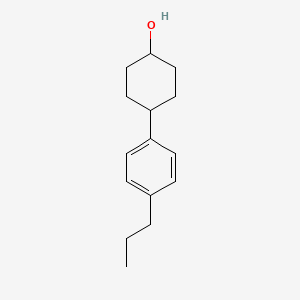
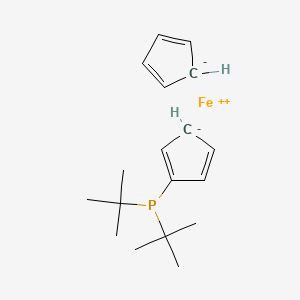
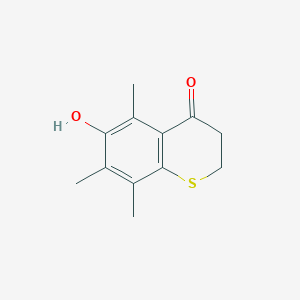
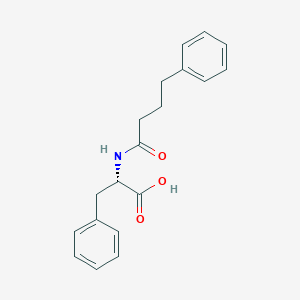
![1-Ethyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8617071.png)
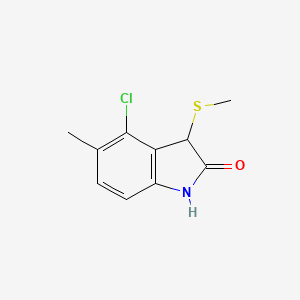
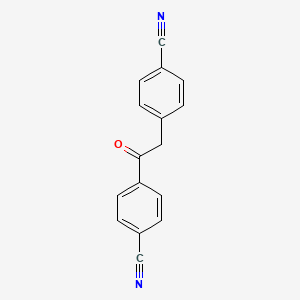
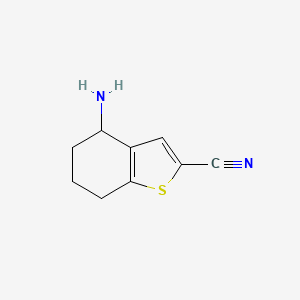
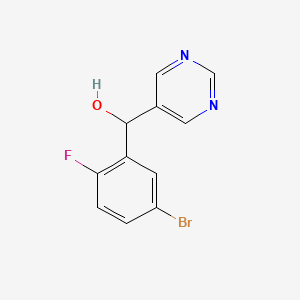
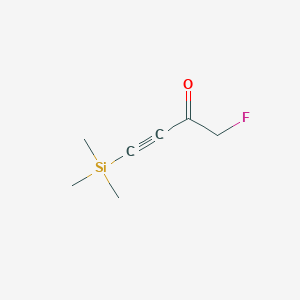
![N-[(3-bromophenyl)methyl]-N-methylbenzamide](/img/structure/B8617123.png)
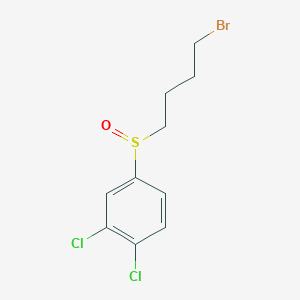
![9-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8617131.png)
